molecular formula C14H17N5O2 B6463399 7-(5,6,7,8-tetrahydroquinazolin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione CAS No. 2640971-66-8

7-(5,6,7,8-tetrahydroquinazolin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione

Cat. No.: B6463399
CAS No.: 2640971-66-8
M. Wt: 287.32 g/mol
InChI Key: KSFIRLTVAZFGPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-(5,6,7,8-tetrahydroquinazolin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione features a spirocyclic hydantoin core fused with a pyrrolidine ring and a tetrahydroquinazoline substituent. This hybrid structure combines the hydrogen-bonding capacity of the hydantoin moiety (via its two carbonyl groups) with the rigidity and nitrogen-rich environment of the tetrahydroquinazoline group.

Properties

IUPAC Name

7-(5,6,7,8-tetrahydroquinazolin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c20-12-14(18-13(21)17-12)5-6-19(7-14)11-9-3-1-2-4-10(9)15-8-16-11/h8H,1-7H2,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFIRLTVAZFGPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC4(C3)C(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Variations

1,3,7-Triazaspiro[4.4]nonane-2,4-dione Derivatives
  • 7-Benzyl-substituted derivative (CAS: BD211698): Retains the spirocyclic hydantoin core but replaces the tetrahydroquinazoline with a benzyl group.
  • Hydrochloride salts (e.g., CAS: 1334146-82-5): The hydrochloride form improves aqueous solubility (critical for bioavailability) while maintaining the spirocyclic framework. Molecular weight (191.62 g/mol) complies with Lipinski’s rules, suggesting favorable pharmacokinetics .
1,3-Diazaspiro[4.4]nonane-2,4-dione Derivatives
  • This may lower affinity for nitrogen-dependent targets (e.g., fungal enzymes) compared to triazaspiro compounds .
Tetraazaspiro Derivatives
  • Synthesis involves multi-step reactions with pentaerythrityl tetrabromide, contrasting with the simpler alkylation methods used for triazaspiro derivatives .

Functional Group Modifications

Quinazoline-Based Analogues
  • However, the aromatic quinazoline (vs. tetrahydroquinazoline) may reduce conformational flexibility, impacting target engagement .
Substituent Effects on Bioactivity
  • 3-(4-Methoxybenzyl)-substituted derivative (CAS: 1956365-90-4): The methoxy group enhances electron-donating capacity, which could stabilize interactions with aromatic residues in proteins. However, the bulkier substituent may sterically hinder binding to compact active sites .
  • Reported binding energies of −5.19 kcal/mol with fungal enzymes suggest that the tetrahydroquinazoline-triazaspiro hybrid could achieve comparable or superior activity .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) LogP Hydrogen Bond Donors Hydrogen Bond Acceptors Lipinski Violations
Target Compound ~325 (estimated) ~1.5 3 6 0
1,3,7-Triazaspiro HCl (1334146-82-5) 191.62 −0.8 3 4 0
9,9-Dimethoxybicyclo derivative 224.21 1.2 2 4 0
  • Lipinski Compliance : The target compound’s estimated molecular weight (~325) and LogP (~1.5) suggest oral bioavailability, though the tetrahydroquinazoline group may increase steric bulk. In contrast, simpler triazaspiro hydrochlorides (e.g., 1334146-82-5) exhibit optimal drug-like properties .
  • Solubility: Hydrochloride salts (e.g., 1334146-82-5) enhance solubility (>10 mM in DMSO), whereas non-ionized derivatives (e.g., benzyl-substituted) may require formulation aids .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.